2-Bromo-3-isopropoxybenzamide
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Overview
Description
2-Bromo-3-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, an isopropoxy group at the third position, and an amide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isopropoxybenzamide typically involves the bromination of 3-isopropoxybenzoic acid followed by the conversion of the resulting brominated product to the corresponding benzamide. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-isopropoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The isopropoxy group can be oxidized to form the corresponding ketone or aldehyde derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides or benzyl derivatives.
Reduction Reactions: Formation of benzylamines or benzyl alcohols.
Oxidation Reactions: Formation of benzaldehydes or benzoic acids.
Scientific Research Applications
2-Bromo-3-isopropoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-isopropoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and isopropoxy group play a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of its function. The amide group may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxybenzamide
- 2-Bromo-3-ethoxybenzamide
- 2-Bromo-3-propoxybenzamide
Uniqueness
2-Bromo-3-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKFTLCDPZOEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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